molecular formula C14H22N2O3 B13922918 tert-Butyl 4-amino-3-((2-methoxyethyl)amino)benzoate

tert-Butyl 4-amino-3-((2-methoxyethyl)amino)benzoate

Cat. No.: B13922918
M. Wt: 266.34 g/mol
InChI Key: AIGIETDJZDVTIB-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-3-((2-methoxyethyl)amino)benzoate: is an organic compound with the molecular formula C14H22N2O3. It is a derivative of benzoic acid and contains both amino and methoxyethyl groups, making it a versatile compound in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-3-((2-methoxyethyl)amino)benzoate typically involves the reaction of tert-butyl 4-nitrobenzoate with 2-methoxyethylamine under controlled conditions. The nitro group is reduced to an amino group, and the resulting compound is then reacted with tert-butyl chloroformate to form the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Nitro or hydroxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with substituted functional groups.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-3-((2-methoxyethyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxyethyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-amino-3-((2-methoxyethyl)amino)benzoate is unique due to the presence of both amino and methoxyethyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl 4-amino-3-(2-methoxyethylamino)benzoate

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)10-5-6-11(15)12(9-10)16-7-8-18-4/h5-6,9,16H,7-8,15H2,1-4H3

InChI Key

AIGIETDJZDVTIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)NCCOC

Origin of Product

United States

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